2-Fluoro-4-methoxybutanoic acid

Übersicht

Beschreibung

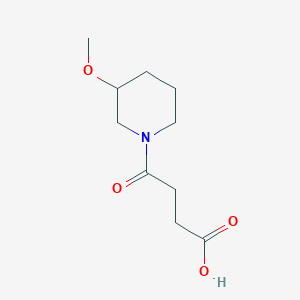

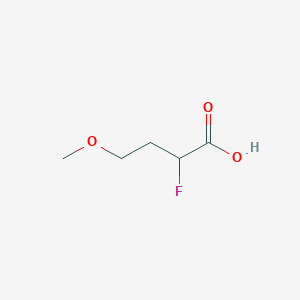

2-Fluoro-4-methoxybutanoic acid (FMB) is an organic compound that has been investigated for its potential applications in a variety of scientific fields. It is a four-carbon molecule with a fluorine atom attached to the second carbon, and a methoxy group attached to the fourth carbon. FMB has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Applications in Organic Chemistry

Research has focused on the stereoselective synthesis of γ-fluorinated α-amino acids, leveraging compounds like 2-Fluoro-4-methoxybutanoic acid for the synthesis of enantiomerically enriched fluorinated amino acids. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their ability to influence biological activity through the introduction of fluorine atoms (Laue, Kröger, Wegelius, & Haufe, 2000).

Material Science and Electrochemistry

In the realm of materials science, partially fluorinated ethers based on this compound derivatives have been utilized to enhance the performance of lithium-ion batteries. These compounds contribute to the formulation of electrolytes that offer improved oxidative durability, thermal stability, and electrochemical performance at high voltages, making them suitable for next-generation energy storage technologies (Kim et al., 2017).

Biotechnological Prospects

Fluorinated compounds, including those derived from this compound, are increasingly significant in biotechnology. The unique properties conferred by fluorine atoms, such as enhanced stability and binding specificity, are being explored for the development of novel biocatalytic processes and the production of fluorinated biomolecules. This includes the biocatalytic synthesis of fluorinated organic acids, which opens new avenues for the production of value-added chemicals and pharmaceuticals through environmentally friendly methodologies (Carvalho & Oliveira, 2017).

Medical Imaging and Diagnostics

The development of fluorine-18 labeled radiopharmaceuticals based on fluorinated butanoic acid derivatives represents a significant advance in the field of medical imaging. These compounds, including (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid, are being investigated as potential agents for positron emission tomography (PET) imaging of prostate cancer, demonstrating the critical role of fluorinated compounds in enhancing diagnostic accuracy and patient care (Graham et al., 2013).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially interact with its targets through a process of transmetalation . This involves the transfer of an organoboron reagent from boron to palladium, which is a key step in the formation of carbon-carbon bonds .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic compounds.

Result of Action

As a potential reagent in suzuki–miyaura coupling reactions , its action could result in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

Action Environment

It’s worth noting that similar compounds have been found as contaminants in wastewater , suggesting that environmental factors could potentially influence their stability and action.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBPCPVWRZASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)